molecular formula C17H22ClNO2 B6525302 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride CAS No. 1177689-80-3

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Cat. No.: B6525302
CAS No.: 1177689-80-3
M. Wt: 307.8 g/mol
InChI Key: JJYANVAYKHASTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Piperidine Moiety: The chromen-2-one intermediate is then reacted with 2-methylpiperidine in the presence of a suitable catalyst to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxy-2H-chromen-2-one: A structurally similar compound with different functional groups.

    7-methyl-4-(piperidin-1-yl)methyl-2H-chromen-2-one: Lacks the 2-methyl group on the piperidine moiety.

Uniqueness

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2;/h6-7,9-10,13H,3-5,8,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYANVAYKHASTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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